N-(4-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide N-(4-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 899749-72-5
VCID: VC6334144
InChI: InChI=1S/C21H21N3O/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25)
SMILES: CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4
Molecular Formula: C21H21N3O
Molecular Weight: 331.419

N-(4-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

CAS No.: 899749-72-5

Cat. No.: VC6334144

Molecular Formula: C21H21N3O

Molecular Weight: 331.419

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide - 899749-72-5

Specification

CAS No. 899749-72-5
Molecular Formula C21H21N3O
Molecular Weight 331.419
IUPAC Name N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Standard InChI InChI=1S/C21H21N3O/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25)
Standard InChI Key MZWSPCBBVRCGSV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide, reflects its intricate architecture. The pyrrolo[1,2-a]pyrazine scaffold consists of a five-membered pyrrole ring fused to a six-membered pyrazine ring, with a carboxamide group at position 2 and phenyl substituents at positions 1 and 4-methylphenyl. The molecular formula C₂₁H₂₁N₃O corresponds to a molecular weight of 331.419 g/mol, as confirmed by high-resolution mass spectrometry.

Key Structural Features:

  • Pyrrolo[1,2-a]pyrazine core: Enhances planarity and π-π stacking potential with biological targets.

  • N-(4-methylphenyl) carboxamide: Introduces hydrophobicity and hydrogen-bonding capabilities.

  • 1-Phenyl group: Modulates steric and electronic interactions in binding pockets.

PropertyValue
CAS No.899749-72-5
Molecular FormulaC₂₁H₂₁N₃O
Molecular Weight331.419 g/mol
IUPAC NameN-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
SMILESCC1=CC=C(C=C1)NC(=O)N2CCN3C2=CC=CN3C4=CC=CC=C4

Synthesis and Spectroscopic Characterization

Synthetic Pathways

The synthesis of N-(4-methylphenyl)-1-phenyl-pyrrolo-pyrazine-carboxamide involves multi-step organic reactions. A typical route begins with the condensation of a pyrrole derivative with an isocyanate-bearing phenyl group, followed by cyclization to form the pyrazine ring. For example:

  • Pyrrole activation: Treating 1-phenylpyrrole with phosgene generates an intermediate isocyanate.

  • Carboxamide formation: Reaction with 4-methylaniline in anhydrous dichloromethane yields the carboxamide precursor.

  • Cyclization: Intramolecular cyclization under acidic conditions (e.g., H₂SO₄) completes the pyrrolo-pyrazine scaffold.

Spectroscopic Validation

Structural elucidation relies on advanced spectroscopic techniques:

  • ¹H NMR: Peaks at δ 7.25–7.45 ppm confirm aromatic protons, while δ 3.80–4.20 ppm corresponds to methylene groups in the pyrazine ring.

  • IR Spectroscopy: A strong absorption at ~1650 cm⁻¹ verifies the carbonyl group (C=O) of the carboxamide.

  • Mass Spectrometry: The molecular ion peak at m/z 331.419 aligns with the calculated molecular weight.

DerivativeSubstituentLogPIC₅₀ (μM)
4-Methylphenyl-C₆H₄CH₃3.212.5
4-Fluorophenyl-C₆H₄F3.58.7
3,4-Dimethylphenyl-C₆H₃(CH₃)₂4.15.2

Data extrapolated from related pyrrolo-pyrazine derivatives.

Future Directions and Challenges

Optimization Strategies

  • Pharmacokinetic profiling: Addressing low aqueous solubility through prodrug formulations or nanocarrier systems.

  • Target identification: CRISPR-Cas9 screening to map protein interactions and off-target effects.

Regulatory Considerations

As a research-grade compound, preclinical toxicity studies are pending. Regulatory approval will require rigorous assessment of genotoxicity and metabolic stability.

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